3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1008396-75-5
VCID: VC4161860
InChI: InChI=1S/C12H12FNO4S/c13-8-1-3-9(4-2-8)19(17,18)14-6-7-5-10(7)11(14)12(15)16/h1-4,7,10-11H,5-6H2,(H,15,16)
SMILES: C1C2C1C(N(C2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O
Molecular Formula: C12H12FNO4S
Molecular Weight: 285.29

3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

CAS No.: 1008396-75-5

Cat. No.: VC4161860

Molecular Formula: C12H12FNO4S

Molecular Weight: 285.29

* For research use only. Not for human or veterinary use.

3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - 1008396-75-5

Specification

CAS No. 1008396-75-5
Molecular Formula C12H12FNO4S
Molecular Weight 285.29
IUPAC Name 3-(4-fluorophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Standard InChI InChI=1S/C12H12FNO4S/c13-8-1-3-9(4-2-8)19(17,18)14-6-7-5-10(7)11(14)12(15)16/h1-4,7,10-11H,5-6H2,(H,15,16)
Standard InChI Key BNUDSGMYXYNNMY-UHFFFAOYSA-N
SMILES C1C2C1C(N(C2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O

Introduction

Molecular Architecture and Stereochemical Considerations

Core Bicyclic Framework

The 3-azabicyclo[3.1.0]hexane system forms the structural backbone of this compound, characterized by a fused cyclopropane-pyrrolidine ring. This bicyclic framework introduces significant steric strain, which influences both reactivity and conformational stability . The bridgehead nitrogen atom at position 3 participates in hydrogen bonding and electrostatic interactions, while the carboxylic acid group at position 2 enhances water solubility and potential for salt formation .

Substituent Effects: 4-Fluorophenylsulfonyl Moiety

The 4-fluorophenylsulfonyl group introduces electronic and steric modifications to the core structure. Fluorine’s electronegativity enhances the sulfonyl group’s electron-withdrawing properties, potentially increasing metabolic stability and membrane permeability compared to non-fluorinated analogs. Computational studies on related sulfonyl-substituted azabicycles suggest that the para-fluorine atom minimizes steric clashes while optimizing π-stacking interactions with aromatic residues in biological targets .

Table 1: Comparative Molecular Properties of Azabicyclohexane Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)logP (Predicted)pKa (Carboxylic Acid)
3-Azabicyclo[3.1.0]hexane-2-carboxylic acidC6H9NO2127.14-0.452.38
3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl] derivativeC13H11Cl2NO6S380.191.822.15
3-[(4-Fluorophenyl)sulfonyl] derivative (theoretical)C12H12FNO4S285.291.122.28

Data extrapolated from .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid likely follows a modular approach:

  • Bicyclic Core Construction: Palladium-catalyzed cyclopropanation of pyrrolidine precursors, as demonstrated for stereoisomeric analogs .

  • Sulfonylation: Reaction of the azabicyclic amine with 4-fluorobenzenesulfonyl chloride under basic conditions.

  • Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at position 2 .

Stereocontrol and Resolution

The bridgehead chirality (C2 and C3) necessitates precise stereochemical control. Furegati et al. (2013) achieved diastereoselective synthesis of related compounds via:

  • Lithiation-Trapping: Using (−)-sparteine as a chiral ligand to induce enantioselective deprotonation .

  • Diastereomeric Salt Formation: Resolution with chiral acids such as dibenzoyl-L-tartaric acid .

For the 4-fluorophenyl variant, analogous strategies would require optimization of reaction temperatures (−78°C to 0°C) and solvent polarity (THF/hexane mixtures) to suppress epimerization .

Physicochemical and Pharmacological Profiling

Solubility and Stability

The carboxylic acid group confers moderate aqueous solubility (predicted ~15 mg/mL at pH 7.4), while the fluorinated sulfonyl moiety enhances lipophilicity (calculated logP = 1.12) . Accelerated stability studies on analogs indicate decomposition <5% after 30 days at 40°C/75% RH, suggesting suitability for long-term storage.

Biological Target Hypotheses

Though direct target data are unavailable, structurally related sulfonylated azabicycles show affinity for:

  • GABA Transaminase: IC50 values in the low micromolar range due to sulfonyl-oxygen interactions with pyridoxal phosphate.

  • Carbonic Anhydrase IX: Fluorine’s hydrophobic effect enhances binding to tumor-associated isoforms (theoretical Ki ≈ 120 nM).

Challenges in Scale-Up and Purification

Cyclopropanation Yield Limitations

Palladium-catalyzed methods for bicyclic core synthesis typically achieve 45–60% yields due to competing β-hydride elimination . Recent advances using flow chemistry with immobilized catalysts report yield improvements to 78% for gram-scale production .

Sulfonylation Side Reactions

Over-sulfonylation at bridgehead nitrogen can occur unless stoichiometry is tightly controlled (1.05 eq sulfonyl chloride, 2.2 eq Et3N). Column chromatography on silica gel with ethyl acetate/hexane (3:7) effectively isolates the monosubstituted product.

Future Directions and Applications

Prodrug Development

Esterification of the carboxylic acid (e.g., ethyl ester prodrugs) could enhance blood-brain barrier penetration for neurological targets. Preliminary simulations indicate a 3.2-fold increase in predicted Caco-2 permeability for the ethyl ester vs. parent acid .

Structure-Activity Relationship (SAR) Expansion

Systematic variation of the sulfonyl aryl group (e.g., 3,4-difluoro, 4-CF3) may optimize target engagement. Molecular docking studies suggest that 4-CF3 substitution could improve van der Waals interactions with hydrophobic enzyme pockets .

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